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Compound of Interest

Compound Name: Fumaramide

Cat. No.: B1208544

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for
fumaramide (CsHsN2032), a molecule of interest in various chemical and pharmaceutical
research domains. The following sections detail its nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its
identification, characterization, and application in drug development and materials science.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of
fumaramide in solution. The symmetry of the fumaramide molecule is clearly reflected in its
simple NMR spectra.

1H NMR Data

The proton NMR spectrum of fumaramide is characterized by two distinct signals,
corresponding to the vinyl and amide protons. In the commonly used solvent dimethyl
sulfoxide-de (DMSO-ds), the chemical shifts are observed as singlets due to the symmetrical
nature of the molecule.
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Chemical Shift (d) in o _
Proton Type Multiplicity Integration
DMSO-de (ppm)

Amide (-NH2) ~7.31-8.34 Singlet 4H

Vinylic (=CH) ~6.78 - 6.79 Singlet 2H

Note: Chemical shifts can vary slightly depending on the concentration and purity of the

sample, as well as the specific spectrometer used.

13C NMR Data

The carbon-13 NMR spectrum of fumaramide is also straightforward, displaying two signals
that correspond to the carbonyl carbons and the vinylic carbons.

Carbon Type Chemical Shift () in DMSO-de (ppm)
Carbonyl (C=0) ~163.4
Vinylic (=CH) ~132.1

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in
fumaramide. The spectrum is dominated by absorptions corresponding to the N-H and C=0
stretching vibrations of the amide groups, as well as the C=C stretch of the alkene.
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Vibrational Mode

Frequency (cm~1)

Intensity

N-H Stretch ~3286 Strong, Broad
C-H Stretch (vinylic) ~3070 Medium

C=0 Stretch (Amide I) ~1632 Strong

N-H Bend (Amide II) ~1545 Strong

C=C Stretch ~1457 Medium

C-N Stretch ~1343 Medium

C-H Bend (out-of-plane) ~991 Strong

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of fumaramide and to gain

insight into its fragmentation pattern upon ionization. The electron ionization (EI) mass

spectrum shows a clear molecular ion peak and several characteristic fragment ions.

m/z Relative Intensity (%) Assignment

114 ~29-41 [M]* (Molecular lon)

98 ~41 [M - NHz]*

70 ~92 [M - CONHz]* or [C3H2NO]*
44 100 [CONH2]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Researchers should adapt these methods based on the specific

instrumentation available.

NMR Spectroscopy (*H and **C)

A standard protocol for acquiring NMR spectra of fumaramide is as follows:
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o Sample Preparation: Dissolve approximately 5-10 mg of fumaramide in 0.6-0.7 mL of
deuterated dimethyl sulfoxide (DMSO-de). Ensure the sample is fully dissolved.

 NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

¢ Instrumentation: The data presented were typically acquired on a 300 MHz or higher field
NMR spectrometer.

e 1H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a
relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

o The number of scans can be adjusted to achieve an adequate signal-to-noise ratio
(typically 8-16 scans).

e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-220 ppm,
and a relaxation delay of 2-5 seconds to ensure quantitative accuracy for all carbon
environments.

o A significantly higher number of scans (e.g., 1024 or more) is required due to the low
natural abundance of 13C.

e Processing: Process the acquired free induction decay (FID) with an appropriate window
function (e.g., exponential multiplication with a line broadening of 0.3 Hz for *H and 1-2 Hz
for 13C) and Fourier transform. Phase and baseline correct the resulting spectrum. Reference
the *H spectrum to the residual solvent peak of DMSO-ds at 2.50 ppm and the 13C spectrum
to the solvent peak at 39.52 ppm.

Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy
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ATR-FTIR is a convenient method for obtaining the infrared spectrum of solid fumaramide:

e Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This
will be automatically subtracted from the sample spectrum.

o Sample Application: Place a small amount of powdered fumaramide sample directly onto
the ATR crystal, ensuring complete coverage of the crystal surface.

o Pressure Application: Apply consistent pressure using the instrument's pressure clamp to
ensure good contact between the sample and the crystal.

e Spectrum Acquisition: Acquire the IR spectrum, typically by co-adding 16 to 32 scans at a
resolution of 4 cm~1. The typical spectral range is 4000-400 cm~1.

» Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g.,
isopropanol) and a soft tissue.

Gas Chromatography-Mass Spectrometry (GC-MS)

For a volatile compound like fumaramide, GC-MS with electron ionization is a standard
analytical method:

o Sample Preparation: Prepare a dilute solution of fumaramide (e.g., 1 mg/mL) in a volatile
solvent such as methanol or ethyl acetate.

e GC Conditions:

o Injector: Use a split/splitless injector, typically in split mode with a high split ratio (e.g.,
50:1), at a temperature of 250 °C.

o Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25
pm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase) is suitable.

o Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp
at a rate of 10-20 °C/min to a final temperature of 280-300 °C and hold for several
minutes.

o Carrier Gas: Use helium at a constant flow rate of approximately 1 mL/min.
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¢ MS Conditions:

(¢]

lonization Mode: Electron lonization (El) at 70 eV.

[¢]

Mass Analyzer: Scan a mass range of m/z 40-300.

[¢]

lon Source Temperature: Typically set to 230 °C.

[e]

Quadrupole Temperature: Typically set to 150 °C.

» Data Analysis: Identify the peak corresponding to fumaramide in the total ion chromatogram
(TIC) and analyze the corresponding mass spectrum to identify the molecular ion and major
fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the comprehensive spectroscopic
characterization of a chemical entity like fumaramide.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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